molecular formula C21H20BrClN2O2 B11474730 1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine

1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B11474730
M. Wt: 447.8 g/mol
InChI Key: DQDZQGHYXJKMOK-UHFFFAOYSA-N
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Description

1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, including bromine, chlorine, methoxy, and pyridine, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine typically involves multiple steps, including halogenation, etherification, and amination reactions. One common method involves the bromination of a methoxyphenyl precursor, followed by the introduction of the chlorobenzyl group through an etherification reaction. The final step involves the formation of the methanamine derivative by reacting the intermediate with pyridin-3-ylmethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the pyridine moiety may interact with metal ions in enzyme active sites, while the halogenated aromatic ring can participate in hydrophobic interactions with protein surfaces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both halogenated aromatic rings and a pyridine moiety allows for versatile interactions in biological systems and chemical reactions.

Properties

Molecular Formula

C21H20BrClN2O2

Molecular Weight

447.8 g/mol

IUPAC Name

N-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C21H20BrClN2O2/c1-26-20-10-16(13-25-12-15-5-4-8-24-11-15)9-18(22)21(20)27-14-17-6-2-3-7-19(17)23/h2-11,25H,12-14H2,1H3

InChI Key

DQDZQGHYXJKMOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC3=CC=CC=C3Cl

Origin of Product

United States

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